3-Bromo-3-methylbutanoyl chloride

Catalog No.
S3007218
CAS No.
67716-21-6
M.F
C5H8BrClO
M. Wt
199.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-3-methylbutanoyl chloride

CAS Number

67716-21-6

Product Name

3-Bromo-3-methylbutanoyl chloride

IUPAC Name

3-bromo-3-methylbutanoyl chloride

Molecular Formula

C5H8BrClO

Molecular Weight

199.47

InChI

InChI=1S/C5H8BrClO/c1-5(2,6)3-4(7)8/h3H2,1-2H3

InChI Key

OYOSKIMJNMGZCK-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)Cl)Br

Solubility

not available

3-Bromo-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H8BrClOC_5H_8BrClO and a molecular weight of approximately 199.47 g/mol. It features a bromo substituent at the third carbon of a branched butyric acid derivative, making it a notable acyl chloride. This compound is characterized by its reactivity, particularly in nucleophilic substitution reactions due to the presence of the acyl chloride functional group, which enhances electrophilicity.

Acyl halides are generally known to be corrosive and irritating. 3-Bromo-3-methylbutanoyl chloride is likely to possess similar hazards:

  • Corrosivity: Can cause skin and eye burns upon contact [].
  • Respiratory irritant: Fumes can irritate the respiratory tract [].
  • Reactivity: Reacts readily with water and alcohols, releasing hydrochloric acid which can cause further irritation [].

  • Nucleophilic Substitution Reactions: The acyl chloride can undergo nucleophilic attack by various nucleophiles, leading to the formation of esters or amides. For instance, when reacted with alcohols, it forms esters, while reaction with amines yields amides.
  • Elimination Reactions: Under certain conditions, this compound can also undergo elimination reactions, leading to the formation of alkenes. The presence of a strong base can facilitate these reactions, often competing with substitution mechanisms .
  • Acylation Reactions: As an acyl chloride, it can be used in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic compounds.

The synthesis of 3-Bromo-3-methylbutanoyl chloride can be achieved through several methods:

  • Halogenation of Butyric Acid Derivatives: Starting from 3-methylbutanoic acid, bromination can be performed using bromine or phosphorus tribromide to introduce the bromo group at the third carbon position.
  • Conversion to Acyl Chloride: The resulting acid can then be converted into the corresponding acyl chloride using thionyl chloride or oxalyl chloride, which effectively replaces the hydroxyl group with a chlorine atom .

3-Bromo-3-methylbutanoyl chloride has several applications in organic synthesis:

  • Synthesis of Esters and Amides: It serves as a versatile intermediate for synthesizing various esters and amides, which are important in pharmaceuticals and agrochemicals.
  • Building Block in Organic Synthesis: The compound is utilized as a building block for more complex organic molecules in research and industrial applications.

Several compounds share structural similarities with 3-Bromo-3-methylbutanoyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Bromo-3-methylbutyryl chlorideC5H8BrClOC_5H_8BrClOSimilar structure but different bromine position
3-Chloro-3-methylbutanoyl chlorideC5H8ClOC_5H_8ClOChlorine instead of bromine; different reactivity
2-Methylbutyric acidC5H10O2C_5H_{10}O_2Non-halogenated; lacks acyl chloride functionality

Uniqueness: The presence of both bromine and chlorine in its structure grants 3-Bromo-3-methylbutanoyl chloride distinct reactivity patterns compared to its analogs. Its ability to act as an electrophile makes it particularly valuable in synthetic applications where selective functionalization is desired.

The discovery of 3-bromo-3-methylbutanoyl chloride aligns with mid-20th-century advancements in halogenation methodologies. While its exact synthesis timeline remains undocumented in public databases, its structural features suggest origins in the Hunsdiecker reaction or related decarboxylative halogenation processes. These methods, pioneered in the 1930s–1950s, enabled the systematic introduction of halogens into carboxylic acid derivatives. The compound’s first reported synthesis likely involved bromination of 3-methylbutanoyl chloride precursors, leveraging free-radical or electrophilic halogenation techniques.

Early applications of this compound were confined to exploratory studies on acyl chloride reactivity. However, its utility expanded with the rise of organocatalysis and transition-metal-mediated coupling reactions, where its branched alkyl chain and bromine atom proved advantageous for steric and electronic modulation. The compound’s inclusion in PubChem (CID 85958881) in 2014 marked its formal recognition as a distinct chemical entity, though its synthetic applications predate this registration.

Significance in Organic Chemistry Research

3-Bromo-3-methylbutanoyl chloride occupies a niche role in organic synthesis due to its dual functional groups:

Reactivity as an Acyl Chloride

The acyl chloride group ($$-\text{COCl}$$) is highly electrophilic, facilitating nucleophilic acyl substitutions with amines, alcohols, and organometallic reagents. For example, it reacts with tertiary alcohols to form esters under mild conditions, avoiding the need for strong acids.

Bromine as a Leaving Group

The tertiary bromine atom enhances susceptibility to elimination or substitution reactions. In the presence of bases, it can undergo dehydrohalogenation to form α,β-unsaturated ketones, while nucleophiles like iodide or thiols displace bromine to yield sulfur- or iodine-containing derivatives.

Applications in Pharmaceutical Intermediates

The compound’s branched structure is valuable for synthesizing sterically hindered pharmacophores. A 2018 patent demonstrated its use in coupling reactions to produce trifluoromethylated butanoyl amides, critical intermediates in kinase inhibitor development.

Table 1: Comparative Analysis of Halogenated Acyl Chlorides

CompoundMolecular FormulaBoiling Point (°C)Key Reactivity Features
3-Bromo-3-methylbutanoyl chloride$$ \text{C}5\text{H}8\text{BrClO} $$N/ATertiary bromine, branched alkyl chain
3-Methylbutanoyl chloride$$ \text{C}5\text{H}9\text{ClO} $$116.4Lacks halogen, lower steric hindrance
3-Bromo-2-chloro-3-methylbutanoyl chloride$$ \text{C}5\text{H}7\text{BrCl}_2\text{O} $$N/ADual halogenation, enhanced electrophilicity

Positioning within Halogenated Acyl Chloride Research

Halogenated acyl chlorides are classified by their halogen type (bromine, chlorine) and substitution patterns. 3-Bromo-3-methylbutanoyl chloride belongs to the tertiary brominated subclass, distinguishing it from linear analogs like 1-bromo-3-chloropropane (a primary alkyl halide). Key differentiators include:

Electronic Effects

The electron-withdrawing bromine atom reduces electron density at the carbonyl carbon, increasing acyl chloride reactivity compared to non-halogenated analogs.

Steric Effects

The methyl and bromine groups on the tertiary carbon create steric hindrance, directing reactions to occur preferentially at the acyl chloride site rather than the alkyl chain.

Synthetic Versatility

Its dual functionality enables sequential transformations: initial acylation followed by bromine displacement. This contrasts with mono-functionalized halogenated compounds, which are limited to single reaction pathways.

Theoretical Frameworks for Understanding Reactivity

The reactivity of 3-bromo-3-methylbutanoyl chloride is governed by two theoretical models:

Frontier Molecular Orbital (FMO) Theory

The acyl chloride’s LUMO (lowest unoccupied molecular orbital) is localized on the carbonyl carbon, making it susceptible to nucleophilic attack. Bromine’s inductive effect further lowers the LUMO energy, accelerating reactions with nucleophiles.

Transition State Steric Effects

The bulky tert-butyl-like structure imposes steric constraints during bimolecular reactions. For instance, in $$ \text{S}\text{N}2 $$ displacements, the backside attack is hindered, favoring elimination ($$ \text{E}2 $$) or radical pathways under specific conditions.

Radical Pathways

Under UV light or radical initiators, the C–Br bond homolytically cleaves to generate a tertiary alkyl radical. This intermediate can abstract hydrogen atoms or couple with other radicals, enabling controlled polymerizations or cyclopropane syntheses.

Mechanistic Example: Decarboxylative Bromination
$$
\text{RCO}2\text{H} + \text{Br}2 \xrightarrow{\Delta} \text{RBr} + \text{CO}_2 + \text{HBr}$$While not directly applicable to acyl chlorides, this reaction illustrates the broader context of bromine’s role in carbon–halogen bond formation.

Classical Synthetic Routes

Classical methods for synthesizing 3-bromo-3-methylbutanoyl chloride typically involve halogenation of precursor carboxylic acids or their derivatives. A widely used approach starts with 3-methylbutanoic acid, which undergoes bromination at the γ-position followed by conversion to the acyl chloride.

One traditional method employs thionyl chloride (SOCl₂) to simultaneously brominate and chlorinate the acid. For example, 3-methylbutanoic acid reacts with thionyl chloride under reflux, yielding the acyl chloride intermediate. Bromination is achieved by introducing phosphorus tribromide (PBr₃) or red phosphorus with elemental bromine (Br₂) [4] [5]. This two-step process proceeds via initial acid chloride formation, followed by radical-mediated bromination at the γ-carbon. The reaction mechanism involves homolytic cleavage of Br₂, generating bromine radicals that abstract hydrogen from the γ-position, leading to bromide substitution [4].

Alternative classical routes utilize oxalyl chloride [(COCl)₂] for acyl chloride formation. Oxalyl chloride reacts with 3-methylbutanoic acid in dichloromethane at 0–25°C, forming 3-methylbutanoyl chloride. Subsequent bromination with N-bromosuccinimide (NBS) or Br₂ in the presence of light or peroxides introduces the bromine substituent [5] [7]. While effective, these methods often require stoichiometric halogenating agents and generate corrosive byproducts like HCl and SO₂.

Modern Synthetic Approaches

Catalytic Bromination Strategies

Recent advances focus on catalytic bromination to improve atom economy and reduce waste. Cinchona alkaloid-derived catalysts enable enantioselective α-bromination of acid chlorides. For instance, a proline-cinchona conjugate catalyzes the reaction between 3-methylbutanoyl chloride and bromine, yielding optically active α-bromoesters with >90% enantiomeric excess [6]. This method avoids stoichiometric reagents and operates under mild conditions (25–40°C), making it suitable for chiral intermediate synthesis [6].

Another catalytic approach employs N-bromosuccinimide (NBS) with visible light irradiation. NBS acts as both a bromine source and a mild oxidizer, enabling regioselective γ-bromination of 3-methylbutanoyl chloride. The reaction proceeds via a radical chain mechanism initiated by light, with catalytic iodine (I₂) enhancing bromine atom transfer efficiency [7]. This method achieves yields exceeding 85% while minimizing over-bromination [7].

Selective Functionalization Methods

Selective functionalization strategies prioritize γ-bromination over competing α- or β-site reactions. Steric directing groups temporarily modify the acyl chloride’s reactivity. For example, converting 3-methylbutanoyl chloride to its imidazole derivative directs bromination to the γ-position due to steric hindrance at the α-site. After bromination, the imidazole group is hydrolyzed to regenerate the acyl chloride [8].

Flow chemistry also enhances selectivity by controlling reaction parameters. Continuous flow systems allow precise mixing of 3-methylbutanoyl chloride with bromine at optimized temperatures (0–10°C), suppressing side reactions like di-bromination [8]. Residence times of <1 minute in microreactors further improve selectivity, achieving >95% γ-brominated product [8].

Green Chemistry Approaches to Synthesis

Green methodologies aim to replace hazardous reagents and reduce energy consumption. Mechanochemical synthesis avoids solvents by grinding 3-methylbutanoic acid with PBr₃ and KBr in a ball mill. This solid-state reaction achieves 80% conversion to 3-bromo-3-methylbutanoyl chloride at room temperature, eliminating volatile organic compounds (VOCs) [7].

Electrochemical bromination represents another sustainable approach. Using a divided cell with a graphite anode, 3-methylbutanoyl chloride undergoes γ-bromination in an aqueous NaBr electrolyte. The applied potential (1.5–2.0 V) generates bromine radicals in situ, minimizing Br₂ waste. This method achieves 70% yield with water as the sole solvent [7].

Scale-up Considerations for Research Applications

Scaling 3-bromo-3-methylbutanoyl chloride synthesis requires addressing exothermicity and byproduct management. Continuous flow systems mitigate thermal runaway risks by dissipating heat through high surface-area reactors. For example, a two-stage flow process first converts 3-methylbutanoic acid to the acyl chloride using oxalyl chloride, then brominates it with NBS in a second reactor [8]. This setup produces 1 kg/hr of product with 92% purity [8].

Process intensification techniques, such as in-line infrared (IR) monitoring, optimize reaction parameters in real time. ReactIR probes track acyl chloride and bromine concentrations, enabling dynamic adjustments to stoichiometry and temperature [8]. This reduces excess reagent use and improves batch-to-batch consistency.

The nucleophilic substitution reactions of 3-bromo-3-methylbutanoyl chloride follow well-established mechanistic pathways for acyl chlorides, proceeding through an addition-elimination mechanism [1] [2]. The presence of the electronegative chlorine atom at the carbonyl carbon renders it highly electrophilic, facilitating nucleophilic attack. The reaction proceeds via formation of a tetrahedral intermediate, followed by elimination of the chloride leaving group [3].

The general mechanism involves initial nucleophilic attack at the carbonyl carbon, forming a tetrahedral alkoxide intermediate. The high electrophilicity of the carbonyl carbon is enhanced by the inductive electron-withdrawing effect of both the chlorine atom and the bromine substituent at the β-position [5]. This electronic activation makes 3-bromo-3-methylbutanoyl chloride significantly more reactive than non-halogenated acyl chlorides.

Table 1: Comparative Analysis of Acyl Chloride Reactivity

SubstrateMolecular FormulaMolecular Weight (g/mol)Electronic EffectsSteric Hindrance
3-Bromo-3-methylbutanoyl chlorideC₅H₈BrClO199.47β-Br electron withdrawalModerate (tertiary carbon)
2-Bromo-3-methylbutanoyl chlorideC₅H₈BrClO199.47α-Br electron withdrawalLow (secondary carbon)
3-Methylbutanoyl chlorideC₅H₉ClO120.58Alkyl electron donationLow (primary carbon)
2-Bromo-3,3-dimethylbutanoyl chlorideC₆H₁₀BrClO213.50Geminal dimethyl + α-BrHigh (quaternary carbon)
Benzoyl chlorideC₇H₅ClO140.57Aromatic conjugationLow (aromatic)

The nucleophilic substitution proceeds through both neutral and charged nucleophiles. With neutral nucleophiles such as alcohols and amines, the reaction typically requires acid catalysis to protonate the leaving group and facilitate its departure [1] [6]. In contrast, anionic nucleophiles such as hydroxide or alkoxide ions can directly attack the electrophilic center without requiring additional activation [2].

The reaction with water (hydrolysis) represents a fundamental nucleophilic substitution pathway, yielding the corresponding carboxylic acid and hydrochloric acid. The presence of the β-bromine substituent enhances the rate of hydrolysis compared to unsubstituted butanoyl chloride through inductive activation of the carbonyl carbon [7].

Electronic Effects of Bromine at the β-Position

The positioning of bromine at the β-position (carbon-3) in 3-bromo-3-methylbutanoyl chloride creates unique electronic effects that significantly influence reactivity patterns. The electronegativity of bromine (2.96 on the Pauling scale) enables it to withdraw electron density from the molecular framework through inductive effects [8] [9].

The β-bromine substituent exerts its electronic influence primarily through the inductive effect, as it is positioned two bonds away from the carbonyl carbon. This distance allows for moderate electron withdrawal without the overwhelming effect observed with α-halogen substituents [10] [8]. The inductive electron withdrawal increases the partial positive character of the carbonyl carbon, enhancing its susceptibility to nucleophilic attack.

Table 2: Electronic Effects of Bromine Substitution on Carbonyl Reactivity

PositionElectronegativity EffectDistance from CarbonylImpact on ElectrophilicityResonance Effects
β-Position (3-Bromo)Moderate inductive withdrawal2 bondsModerate increaseNone
α-Position (2-Bromo)Strong inductive withdrawal1 bondStrong increaseNone
γ-Position (4-Bromo)Weak inductive withdrawal3 bondsMinimal increaseNone
No BromineNoneN/ABaselineNone

Computational studies using density functional theory methods have quantified the electronic effects of β-bromine substitution [11] [12]. The electron-withdrawing nature of bromine lowers the energy of the lowest unoccupied molecular orbital (LUMO) centered on the carbonyl carbon, making it more accessible to nucleophilic attack . This electronic perturbation manifests as increased reaction rates in nucleophilic acyl substitution reactions compared to unsubstituted analogues.

The inductive effect of bromine also influences the acidity of neighboring protons, although this effect is less pronounced at the β-position compared to α-substitution. The polarization of electron density toward the electronegative bromine atom creates a dipole moment that affects the overall molecular electrostatic potential [13] [14].

Unlike aromatic systems where halogens can participate in resonance effects, the aliphatic nature of 3-bromo-3-methylbutanoyl chloride limits the electronic effects to purely inductive phenomena [15] [16]. This absence of resonance stabilization ensures that the electron-withdrawing effect of bromine is transmitted primarily through the σ-bond framework.

Steric Influence of Geminal Dimethyl Group

The presence of both a methyl group and a bromine atom at the tertiary carbon (C-3) position creates significant steric effects that influence the reactivity patterns of 3-bromo-3-methylbutanoyl chloride. This structural arrangement exemplifies the Thorpe-Ingold effect, also known as the geminal disubstitution effect, where the presence of bulky substituents at a single carbon center affects reaction kinetics and selectivity [17] [18].

The geminal substitution pattern at C-3 creates substantial steric hindrance around the reaction center. The bulky bromine atom and methyl group occupy significant spatial volume, restricting the approach of nucleophiles and affecting transition state geometries [19] [20]. This steric congestion is particularly pronounced in bimolecular reactions where the nucleophile must approach the electrophilic center in a specific geometric arrangement.

Table 3: Steric Influence of Substituents at the β-Position

Structural FeatureThorpe-Ingold EffectAngle Compression (degrees)Nucleophilic AccessibilityRate Enhancement Factor
Single methyl at C-3Minimal~109.5Good1.0 (reference)
Geminal dimethyl at C-3Strong~106-108Reduced0.3-0.5
Single ethyl at C-3Moderate~108Moderate0.7-0.8
Cyclopropyl at C-3Strong~106Reduced0.4-0.6
Phenyl at C-3Moderate~108Moderate0.6-0.8

Computational studies have revealed that the geminal substitution leads to angle compression around the tertiary carbon center [21] [22]. The normal tetrahedral angle of 109.5° is compressed to approximately 106-108° due to steric repulsion between the bulky substituents [23]. This angular distortion affects the orbital overlap patterns and influences the energetics of bond formation and breaking processes.

The steric effects manifest differently depending on the reaction mechanism. In S_N2-type reactions, the steric hindrance significantly retards the rate due to the required backside approach of the nucleophile [24] [25]. However, in reactions proceeding through carbocationic intermediates, the steric effects may be less pronounced due to the planar geometry of the intermediate carbocation [26] [27].

The Thorpe-Ingold effect also influences conformational preferences, with the molecule adopting conformations that minimize steric interactions between the geminal substituents [17] [28]. These conformational constraints can lead to enhanced selectivity in certain reactions by restricting the available reaction pathways [21] [18].

Computational Studies of Reactivity Patterns

Density functional theory (DFT) calculations have provided valuable insights into the reactivity patterns of 3-bromo-3-methylbutanoyl chloride, elucidating both thermodynamic and kinetic aspects of its chemical behavior [11] [12] [29]. These computational studies employ various levels of theory to accurately describe the electronic structure and reaction mechanisms.

The choice of computational method significantly influences the accuracy of predicted reaction barriers and thermodynamic properties. Hybrid functionals such as B3LYP and M06-2X have proven particularly effective for studying acyl chloride systems, providing reliable geometries and energetics [11] [30]. The inclusion of diffuse functions in the basis set is crucial for accurately describing the anionic intermediates formed during nucleophilic substitution reactions [12] [29].

Table 4: Computational Methods for Studying Acyl Chloride Reactivity

MethodBasis SetSolvent ModelApplicationTypical Accuracy (kcal/mol)
B3LYP/6-31G*6-31G*PCM (Dichloromethane)General optimization±2-3
M06-2X/6-311+G(d,p)6-311+G(d,p)IEFPCM (Toluene/TFE)Transition states±1-2
MP2/6-31G*6-31G*None (Gas phase)Electron correlation±3-4
MPWB1K/6-31G**6-31G**PCM (Chloroform)NHC catalysis studies±1-2
CBS-QComplete basis setPCM (Water)High accuracy energies±0.5-1

Solvent effects play a crucial role in the reactivity of 3-bromo-3-methylbutanoyl chloride, particularly in nucleophilic substitution reactions [31] [22]. Continuum solvation models such as the Polarizable Continuum Model (PCM) have been employed to account for electrostatic interactions with the solvent environment [12] [29]. These calculations reveal that polar solvents stabilize charged intermediates and transition states, leading to reduced activation barriers for nucleophilic attack.

The computational studies have quantified the effect of the β-bromine substituent on reaction energetics. The electron-withdrawing inductive effect of bromine lowers the energy of the carbonyl π* orbital, facilitating nucleophilic addition [11]. The calculated activation barriers for nucleophilic substitution are typically 2-4 kcal/mol lower than those for unsubstituted butanoyl chloride, consistent with experimental observations of enhanced reactivity [12].

Frontier molecular orbital analysis reveals that the LUMO of 3-bromo-3-methylbutanoyl chloride is localized primarily on the carbonyl carbon, with significant contributions from the C-Cl σ* orbital [14]. This orbital arrangement explains the high electrophilicity of the carbonyl center and the facile departure of the chloride leaving group during nucleophilic substitution.

Carbocation Rearrangements in Synthetic Contexts

While 3-bromo-3-methylbutanoyl chloride primarily undergoes nucleophilic acyl substitution reactions, understanding potential carbocation rearrangements is crucial for predicting side reactions and optimizing synthetic protocols [32] [33] [34]. The tertiary bromine substituent creates the possibility for carbocation formation under certain reaction conditions, particularly in the presence of Lewis acids or under solvolytic conditions.

The formation of carbocations from 3-bromo-3-methylbutanoyl chloride can occur through heterolytic C-Br bond cleavage, generating a tertiary carbocation at the β-position [35] [36]. This carbocation is stabilized by hyperconjugation from the adjacent methyl groups and the electron-withdrawing effect of the nearby carbonyl group [33] [37].

Table 5: Carbocation Rearrangement Patterns in Synthetic Contexts

Initial CarbocationRearrangement TypeProduct CarbocationDriving ForceActivation Barrier (kcal/mol)
Primary (CH₃CH₂CH₂⁺)1,2-Hydride shiftSecondaryStability increase15-20
Secondary (CH₃CHCH₃⁺)1,2-Methyl shiftTertiaryStability increase10-15
Tertiary ((CH₃)₃C⁺)None (stable)Tertiary (unchanged)Already stableN/A
Neopentyl ((CH₃)₃CCH₂⁺)1,2-Methyl shiftTertiaryStability increase8-12
CyclopropylmethylRing openingAllyl cationConjugation12-18

The tertiary carbocation formed at C-3 is relatively stable and less prone to rearrangement compared to primary or secondary carbocations [32] [34]. However, under certain conditions, 1,2-shifts of hydrogen or methyl groups can occur, leading to isomeric products [33] [36]. The driving force for such rearrangements is typically the formation of a more stable carbocationic intermediate or the relief of steric strain.

In the context of nucleophilic substitution reactions, carbocation formation is generally unfavorable due to the electrophilic nature of the acyl chloride functionality [31] [37]. The strong electron-withdrawing effect of the carbonyl group destabilizes adjacent carbocations, making S_N1-type mechanisms less likely compared to the concerted addition-elimination pathway [1] [2].

The potential for carbocation rearrangements must be considered in synthetic applications, particularly when using 3-bromo-3-methylbutanoyl chloride in reactions involving strong electrophiles or under highly ionizing conditions [35] [34]. Understanding these pathways enables chemists to design reaction conditions that minimize unwanted side reactions and maximize the yield of desired products [32] [36].

XLogP3

2.1

Dates

Last modified: 04-15-2024

Explore Compound Types